molecular formula C22H24N6O B6768687 N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide

N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide

Cat. No.: B6768687
M. Wt: 388.5 g/mol
InChI Key: QYJSCLHROZXMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide is a complex organic compound that features a spirocyclic structure

Properties

IUPAC Name

N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15(2)28-20(24-25-26-28)17-8-4-6-10-19(17)23-21(29)27-13-16-7-3-5-9-18(16)22(14-27)11-12-22/h3-10,15H,11-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJSCLHROZXMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NN=N1)C2=CC=CC=C2NC(=O)N3CC4=CC=CC=C4C5(C3)CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazole ring, which is often synthesized via a cycloaddition reaction involving an azide and a nitrile. The spirocyclic isoquinoline structure is then formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes or receptors in place of natural substrates. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide
  • N-(2-phenyl-1H-tetrazol-5-yl)isoquinoline-4-carboxamide
  • N-(2-(1H-tetrazol-5-yl)phenyl)isoquinoline-4-carboxamide

Uniqueness

The unique spirocyclic structure of N-[2-(1-propan-2-yltetrazol-5-yl)phenyl]spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-carboxamide distinguishes it from other similar compounds. This structure may confer specific binding properties and biological activities that are not present in other compounds with similar functional groups but different overall architectures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.